2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the empirical formula C10H14ClNO2 and a molecular weight of 215.68.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst like lithium hydride . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as lipoxygenase, by binding to their active sites. This inhibition disrupts the normal enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar in structure but with a butanoic acid group instead of an ethanamine group.
®-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine hydrochloride: A stereoisomer with similar properties.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQTDUDHOUPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22310-84-5 |
Source
|
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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